6-ethyl-9-phenyl-2,3-dihydrofuro[2,3-f]quinazolin-7(6H)-one

MAT2A inhibition MTAP-deficient cancer furoquinazolinone SAR

6-Ethyl-9-phenyl-2,3-dihydrofuro[2,3-f]quinazolin-7(6H)-one (CAS 61070-71-1) is a tricyclic heterocyclic compound belonging to the furo[2,3-f]quinazolin-7(6H)-one class. This scaffold features a quinazoline core fused with a dihydrofuro moiety and has been explored in medicinal chemistry for its potential as a methionine adenosyltransferase 2A (MAT2A) inhibitor for MTAP-deficient cancer therapy and as a psoralen analog for photobiological applications.

Molecular Formula C18H16N2O2
Molecular Weight 292.3 g/mol
CAS No. 61070-71-1
Cat. No. B11836710
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-ethyl-9-phenyl-2,3-dihydrofuro[2,3-f]quinazolin-7(6H)-one
CAS61070-71-1
Molecular FormulaC18H16N2O2
Molecular Weight292.3 g/mol
Structural Identifiers
SMILESCCN1C2=C(C3=C(CCO3)C=C2)C(=NC1=O)C4=CC=CC=C4
InChIInChI=1S/C18H16N2O2/c1-2-20-14-9-8-13-10-11-22-17(13)15(14)16(19-18(20)21)12-6-4-3-5-7-12/h3-9H,2,10-11H2,1H3
InChIKeyIPPMRINMVVUTID-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Ethyl-9-phenyl-2,3-dihydrofuro[2,3-f]quinazolin-7(6H)-one (CAS 61070-71-1): Core Scaffold and Compound Class Identification


6-Ethyl-9-phenyl-2,3-dihydrofuro[2,3-f]quinazolin-7(6H)-one (CAS 61070-71-1) is a tricyclic heterocyclic compound belonging to the furo[2,3-f]quinazolin-7(6H)-one class. This scaffold features a quinazoline core fused with a dihydrofuro moiety and has been explored in medicinal chemistry for its potential as a methionine adenosyltransferase 2A (MAT2A) inhibitor for MTAP-deficient cancer therapy [1] and as a psoralen analog for photobiological applications [2]. The compound's molecular formula is C18H16N2O2 with a molecular weight of 292.33 g/mol and a topological polar surface area (TPSA) of 44.12 Ų . Critically, no primary research articles, patents, or authoritative databases providing direct quantitative biological or physicochemical data specific to this exact compound were identified during the evidence compilation process. All differentiation claims in Section 3 are therefore derived from class-level inference based on the furo[2,3-f]quinazolin-7(6H)-one scaffold.

Why In-Class Substitution of 6-Ethyl-9-phenyl-2,3-dihydrofuro[2,3-f]quinazolin-7(6H)-one Is Not Advisable Without Comparative Data


Within the furoquinazolinone class, even minor structural modifications—such as altering the N-6 substituent from ethyl to isopropyl or shifting the ring fusion from the [2,3-f] to the [3,2-g] regioisomer—can profoundly alter target engagement, selectivity, and pharmacokinetic properties. Published structure-activity relationship (SAR) studies on MAT2A inhibitors demonstrate that the tricyclic furo[2,3-f]quinazolin-7(6H)-one core can be optimized from micromolar fragment hits to low-nanomolar inhibitors (e.g., compound ZS34, IC50 = 13.7 nM) through iterative substitution at specific positions [1]. Similarly, in the photobiological context, linear versus angular furoquinazoline isomers exhibit distinct photodegradation kinetics, reactive oxygen species generation profiles, and DNA intercalation behaviors that cannot be predicted from the core scaffold alone [2]. Procuring 6-ethyl-9-phenyl-2,3-dihydrofuro[2,3-f]quinazolin-7(6H)-one without confirmation of its specific substituent-dependent properties introduces substantial risk of selecting a compound with activity, selectivity, and stability profiles that deviate markedly from those of close structural analogs, underscoring the necessity of compound-specific evidence for scientific decision-making.

Quantitative Differentiation Evidence for 6-Ethyl-9-phenyl-2,3-dihydrofuro[2,3-f]quinazolin-7(6H)-one: Limited Dataset and Class-Level Inference


Evidence Gap: No Compound-Specific Quantitative Comparator Data Found for CAS 61070-71-1

A comprehensive search of primary research literature, patents (including the foundational US3963717A tricyclic furo-quinazolinone patent [1] and the recent WO2024002024A1 MAT2A inhibitor patent [2]), and authoritative databases (BindingDB, ChEMBL, PubMed, CAS) did not yield any direct, quantitative comparator data for 6-ethyl-9-phenyl-2,3-dihydrofuro[2,3-f]quinazolin-7(6H)-one. While the furo[2,3-f]quinazolin-7(6H)-one scaffold has been validated as a MAT2A inhibitor framework with lead compound ZS34 achieving an IC50 of 13.7 nM [3], none of the published studies report the specific ethyl/phenyl substitution pattern of the target compound. Consequently, all differentiation evidence presented below is strictly limited to class-level inference from structurally related analogs and must not be interpreted as compound-specific performance data.

MAT2A inhibition MTAP-deficient cancer furoquinazolinone SAR

Regioisomeric Identity: [2,3-f] vs [3,2-g] Furoquinazolinone Scaffold Specification

6-Ethyl-9-phenyl-2,3-dihydrofuro[2,3-f]quinazolin-7(6H)-one (CAS 61070-71-1) is unambiguously distinguished from its [3,2-g] regioisomer, 1-ethyl-4-phenyl-6,7-dihydrofuro[3,2-g]quinazolin-2-one (CAS 61070-70-0, same molecular formula C18H16N2O2, MW 292.33 g/mol) . Both compounds share identical molecular weight and TPSA (44.12 Ų) but differ in the fusion geometry of the dihydrofuro ring relative to the quinazoline core. The position of the carbonyl group (C-7 in [2,3-f] versus C-2 in [3,2-g]) and the location of the N-substituent confer distinct electronic environments and hydrogen-bonding capacities. While no quantitative biological data exist for either compound individually, published photobiological studies on linear versus angular furoquinazolines demonstrate that ring fusion geometry alone can determine whether a compound acts as a photodynamic singlet oxygen generator or remains photobiologically inert [1]. This established structure-property relationship supports the inference that the [2,3-f] regioisomer is not interchangeable with the [3,2-g] regioisomer [1].

regioisomer structural characterization furoquinazolinone

N-6 Substituent Size: Ethyl vs Isopropyl Predicted Impact on MAT2A Binding

The foundational tricyclic furo-quinazolinone patent US3963717A explicitly identifies 6-isopropyl-9-phenyl-2,3-dihydrofuro[2,3-f]quinazolin-7(6H)-one as a prepared and characterized compound within the invention's scope [1]. This isopropyl analog represents the closest structurally defined comparator to the target 6-ethyl compound. Within MAT2A inhibitor SAR, the alkyl substituent at the N-6 position occupies a hydrophobic pocket in the allosteric binding site; substituent size directly influences binding complementarity and, consequently, inhibitory potency. While no direct head-to-head MAT2A IC50 comparison between the 6-ethyl and 6-isopropyl analogs exists, the broader MAT2A inhibitor literature establishes that alkyl chain length at this position is a critical determinant of potency, with longer or branched alkyl groups generally improving hydrophobic packing and target engagement. Published MAT2A inhibitors such as AG-270 (IC50 = 14 nM) [2] and the furo[2,3-f]quinazolin-7(6H)-one derivative ZS34 (IC50 = 13.7 nM) [3] achieve low-nanomolar potency through optimized substituent interactions at analogous positions.

MAT2A inhibitor alkyl substituent structure-activity relationship

Application Scenarios for 6-Ethyl-9-phenyl-2,3-dihydrofuro[2,3-f]quinazolin-7(6H)-one Based on Class-Level Evidence


SAR Probe in MAT2A Allosteric Inhibitor Optimization Programs

The 6-ethyl-9-phenyl compound may serve as a structural probe to evaluate the steric tolerance of the MAT2A allosteric hydrophobic pocket for smaller N-6 alkyl substituents, complementing existing data on 6-isopropyl analogs described in US3963717A [1] and the nanomolar inhibitors reported by Shi et al. [2]. Direct comparative IC50 determination against the 6-isopropyl comparator would quantify the contribution of alkyl chain length to binding affinity and selectivity.

Regioisomeric Selectivity Studies in Photobiological or DNA-Intercalation Assays

Given published evidence that linear versus angular furoquinazoline isomers exhibit divergent photochemical and photobiological behavior [3], the [2,3-f] regioisomer can be compared head-to-head with the [3,2-g] regioisomer (CAS 61070-70-0) in DNA intercalation, photosensitization, and cytotoxicity assays to establish regioisomer-specific structure-property relationships.

Analytical Reference Standard for Furoquinazolinone Scaffold Identification

With a defined CAS registry number (61070-71-1), molecular formula (C18H16N2O2), and TPSA (44.12 Ų) , the compound can function as a chromatographic or mass spectrometric reference standard for libraries of furo[2,3-f]quinazolin-7(6H)-one derivatives, provided its identity and purity are independently verified.

Starting Material for Diversified Derivative Synthesis

The compound's unadorned phenyl ring at C-9 and the saturated dihydrofuro ring offer synthetic handles for further functionalization (e.g., electrophilic aromatic substitution, oxidation, or ring-opening) to generate a focused library of analogs for phenotypic or target-based screening campaigns.

Quote Request

Request a Quote for 6-ethyl-9-phenyl-2,3-dihydrofuro[2,3-f]quinazolin-7(6H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.